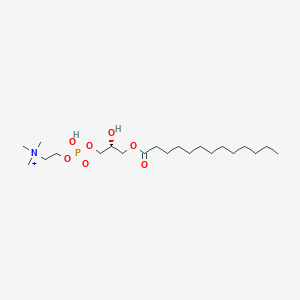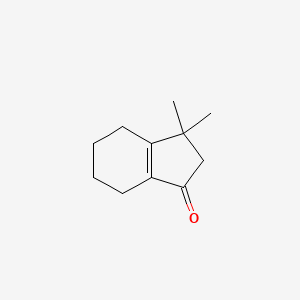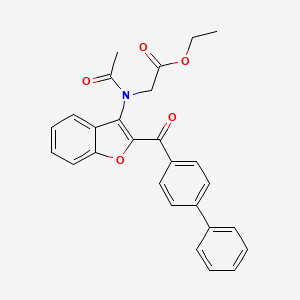
phosphoric acid;tetrabutylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;tetrabutylazanium is a compound that combines phosphoric acid with tetrabutylazanium. Tetrabutylazanium is a quaternary ammonium ion, often used in phase-transfer catalysis . The combination of these two components results in a compound with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid;tetrabutylazanium typically involves the reaction of phosphoric acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
H3PO4+N(C4H9)4OH→N(C4H9)4H2PO4
Industrial Production Methods
Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate (gypsum) as a by-product . Tetrabutylazanium compounds are typically synthesized through quaternization reactions involving tertiary amines and alkyl halides .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid;tetrabutylazanium can undergo various chemical reactions, including:
Oxidation: Phosphoric acid can be oxidized to form higher oxidation state compounds.
Reduction: Phosphoric acid can be reduced to form lower oxidation state compounds.
Substitution: The tetrabutylazanium ion can participate in substitution reactions, where one of its butyl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state phosphorus compounds, while substitution reactions may yield various substituted tetrabutylazanium derivatives .
Applications De Recherche Scientifique
Phosphoric acid;tetrabutylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including phase-transfer catalysis.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fertilizers, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid;tetrabutylazanium involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture . The tetrabutylazanium ion enhances the solubility of reactants in the organic phase, thereby increasing the reaction rate and yield. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Phosphoric acid;tetrabutylazanium can be compared with other similar compounds, such as:
Phosphoric acid;tetramethylazanium: Similar in structure but with methyl groups instead of butyl groups.
Phosphoric acid;tetraethylazanium: Similar in structure but with ethyl groups instead of butyl groups.
Phosphoric acid;tetrapropylazanium: Similar in structure but with propyl groups instead of butyl groups.
The uniqueness of this compound lies in its specific combination of phosphoric acid and tetrabutylazanium, which imparts distinct properties and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H39NO4P+ |
|---|---|
Poids moléculaire |
340.46 g/mol |
Nom IUPAC |
phosphoric acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1; |
Clé InChI |
ARRNBPCNZJXHRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)


![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)


![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)

![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)




![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
